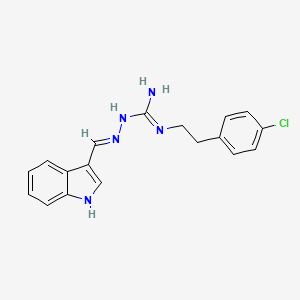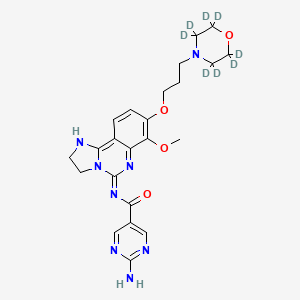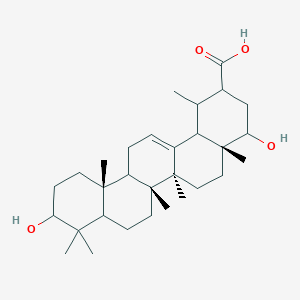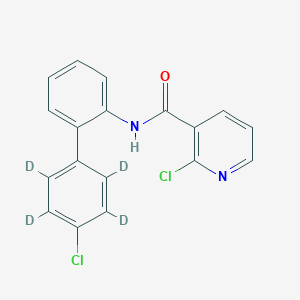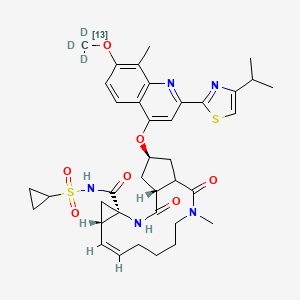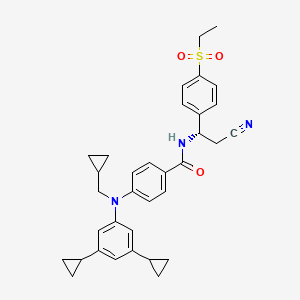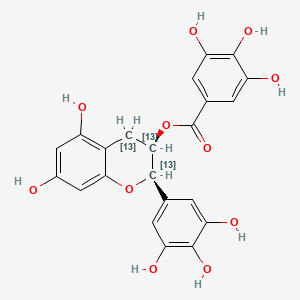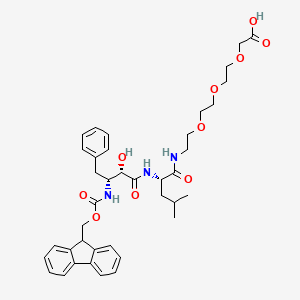
cIAP1 Ligand-Linker Conjugates 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cIAP1 Ligand-Linker Conjugates 14 is a compound that consists of an inhibitor of apoptosis protein ligand targeting the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. This compound is primarily used in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 14 involves the incorporation of an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves organic synthesis techniques to link the inhibitor of apoptosis protein ligand and the proteolysis-targeting chimera linker through a series of chemical reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet manufactured on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions depend on the desired chemical transformation and the nature of the functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 14 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are valuable tools for studying protein degradation and cellular processes.
Biology: In biological research, this compound is used to investigate the role of inhibitor of apoptosis proteins in cell signaling and apoptosis regulation.
Medicine: The compound has potential therapeutic applications in the treatment of diseases involving dysregulated apoptosis, such as cancer. It is used in preclinical studies to explore its efficacy as a targeted therapy.
Mechanism of Action
cIAP1 Ligand-Linker Conjugates 14 exerts its effects by targeting the E3 ubiquitin ligase through its inhibitor of apoptosis protein ligand component. This interaction leads to the ubiquitination and subsequent degradation of specific target proteins. The proteolysis-targeting chimera linker facilitates the recruitment of the target protein to the ubiquitin-proteasome system, resulting in its degradation. This mechanism is utilized in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
Comparison with Similar Compounds
Similar Compounds
E3 ligase Ligand-Linker Conjugates 36: Similar to cIAP1 Ligand-Linker Conjugates 14, this compound also targets the E3 ubiquitin ligase and is used in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs).
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: These compounds target the von Hippel-Lindau E3 ubiquitin ligase and are used in the development of proteolysis-targeting chimeras (PROTACs).
Uniqueness
This compound is unique due to its specific targeting of the E3 ubiquitin ligase through the inhibitor of apoptosis protein ligand. This specificity allows for precise modulation of protein degradation pathways, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C39H49N3O10 |
|---|---|
Molecular Weight |
719.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C39H49N3O10/c1-26(2)22-34(37(46)40-16-17-49-18-19-50-20-21-51-25-35(43)44)41-38(47)36(45)33(23-27-10-4-3-5-11-27)42-39(48)52-24-32-30-14-8-6-12-28(30)29-13-7-9-15-31(29)32/h3-15,26,32-34,36,45H,16-25H2,1-2H3,(H,40,46)(H,41,47)(H,42,48)(H,43,44)/t33-,34+,36+/m1/s1 |
InChI Key |
DCRUHCTZKLQUKA-ZHAMFGDSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



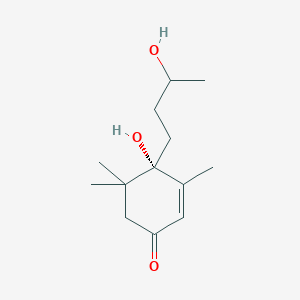
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
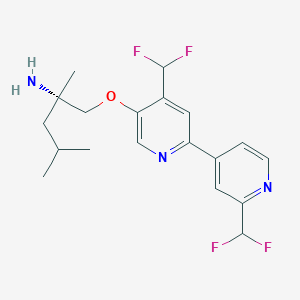
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
